

# A Comprehensive Technical Guide to the Discovery and History of Actinium-228

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **Actinium-228** (Ac-228), a pivotal, albeit short-lived, beta-emitting radioisotope. We will delve into its discovery, historical context, and key experimental protocols, presenting quantitative data in a structured format and visualizing complex processes for enhanced clarity.

### **Discovery and Historical Context**

Actinium-228 was discovered in 1906 by the German chemist Otto Hahn.[1] Initially, it was given the name "Mesothorium 2" (MsTh<sub>2</sub>).[1][2] This historical nomenclature reflects its position as an intermediate in the decay chain between "Mesothorium 1" (Radium-228) and "Radiothorium" (Thorium-228).[2][3] The discovery of actinium itself was a subject of some debate. French chemist André-Louis Debierne announced his discovery of the element in 1899 from pitchblende residues.[4][5][6][7] Independently, German chemist Friedrich Oskar Giesel also discovered it in 1902, initially naming it "emanium".[4][7] Ultimately, Debierne's name "actinium," from the Greek aktinos meaning "ray" or "beam," was adopted due to his prior discovery.[4][7]

**Actinium-228** is a naturally occurring isotope, found in trace amounts in thorium-containing minerals like monazite and thorite.[8][9][10] It is a member of the Thorium-232 decay series, which begins with Thorium-232 and concludes with the stable nuclide Lead-208.[1][8][9][10] One tonne of thorium contains approximately 5 nanograms of **Actinium-228**.[9]



## Physicochemical and Nuclear Properties of Actinium-228

The fundamental properties of **Actinium-228** are summarized in the tables below. This data is crucial for applications in nuclear spectroscopy and for the design of radiochemical separation procedures.

Table 1: General and Radioactive Decay Properties of Actinium-228

Property	Value
Atomic Number (Z)	89[1]
Mass Number (A)	228[1]
Neutron Number (N)	139[1]
Half-life (t½)	6.15(2) hours[1][9][10]
Decay Mode	β- (100%)
Daughter Nuclide	Thorium-228 (Th-228)[8][10]
Beta Decay Energy	2.127 MeV[11]
Mean Electron Energy	0.44945 MeV
Mean Photon Energy	0.86714 MeV

Table 2: Nuclear Properties of Actinium-228

Property	Value
Isotopic Mass	228.0310198(22) u[1]
Mass Excess	28890.119 ± 2.641 keV[11]
Binding Energy	1741742.028 ± 2.659 keV[11]
Spin and Parity	3+[1]



#### **Actinium-228 Decay Pathway**

**Actinium-228** is a key intermediate in the Thorium-232 (4n) decay series. Its decay is a critical step in the cascade that ultimately leads to stable Lead-208.



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Caption: Thorium-232 decay chain highlighting Actinium-228.

## Experimental Protocols: Isolation and Generation of Actinium-228

Due to its short half-life, **Actinium-228** is typically produced from a generator system using its longer-lived parent, Radium-228 ( $t\frac{1}{2} = 5.75$  years).[12][13] The Radium-228 itself is first isolated from aged Thorium-232 sources.[12][13] A modern, four-step procedure for establishing an **Actinium-228** generator is detailed below.[12]

#### Methodology for <sup>228</sup>Ac Generator Preparation

This process isolates <sup>228</sup>Ra from natural <sup>232</sup>Th, which then serves as the parent for the continuous production of <sup>228</sup>Ac. Secular equilibrium between <sup>228</sup>Ra and <sup>228</sup>Ac is reached in approximately 30 hours, allowing for frequent harvesting ("milking") of the <sup>228</sup>Ac.[12][14]

- Step 1: Bulk Thorium Removal
  - Objective: To separate the majority of the bulk <sup>232</sup>Th from its decay products, including <sup>228</sup>Ra.
  - Protocol: An aged thorium source (e.g., ThCl<sub>4</sub>·xH<sub>2</sub>O) is dissolved. The vast majority of the
    232Th is precipitated out of solution, leaving <sup>228</sup>Ra and <sup>228</sup>Ac in the filtrate.[12]



- Step 2: Cation Exchange Chromatography
  - Objective: To separate <sup>228</sup>Ra<sup>2+</sup> and <sup>228</sup>Ac<sup>3+</sup> from remaining contaminants.
  - Protocol: The filtrate from Step 1 is dried, redissolved in dilute HCl (e.g., 1 M), and loaded onto a cation exchange column (e.g., Dowex 50WX8 resin).[15] Under these conditions, both <sup>228</sup>Ra<sup>2+</sup> and <sup>228</sup>Ac<sup>3+</sup> are retained on the resin. After washing to remove any remaining impurities, the desired radium and actinium isotopes are eluted using a stronger acid, such as 3 M and then 6 M HNO<sub>3</sub>.[12]
- Step 3: Radium-Actinium Separation
  - Objective: To separate the <sup>228</sup>Ra parent from its <sup>228</sup>Ac daughter and other decay products like <sup>212</sup>Pb.
  - o Protocol: The eluate from Step 2 is passed through a column containing a specialized resin, such as branched-diglycolamide (BDGA), in a 6 M HNO₃ matrix.[12][13] This step selectively retains actinium and other trivalent cations while allowing the divalent <sup>228</sup>Ra to pass through, effectively purifying the radium parent for the generator.
- Step 4: Final Purification and Generator Assembly
  - Objective: To remove any organic impurities from the purified <sup>228</sup>Ra solution and prepare the final generator.
  - Protocol: The purified <sup>228</sup>Ra solution is passed through a pre-filter column to remove any residual organic compounds that may have leached from the resin materials in previous steps.[13] The resulting high-purity <sup>228</sup>Ra solution is then ready to be used as a generator for <sup>228</sup>Ac.
- Step 5: Milking the <sup>228</sup>Ac Generator
  - Objective: To harvest the in-grown <sup>228</sup>Ac from the <sup>228</sup>Ra parent.
  - Protocol: After allowing for sufficient in-growth (typically ~30 hours to reach secular equilibrium), a suitable eluent is passed through the <sup>228</sup>Ra source (the generator).[12][14]
    The chemistry is designed such that the eluent selectively removes the <sup>228</sup>Ac<sup>3+</sup> daughter



while leaving the <sup>228</sup>Ra<sup>2+</sup> parent intact, ready to generate a new batch of <sup>228</sup>Ac. This process can be repeated, providing a continuous supply of the short-lived isotope.[12]

Caption: Workflow for the separation of <sup>228</sup>Ac from <sup>232</sup>Th.

#### Conclusion

From its initial identification as "Mesothorium 2" by Otto Hahn to its modern application as a spectroscopically valuable nuclide produced from sophisticated generator systems, **Actinium-228** holds a significant place in the history of radiochemistry. While its short half-life precludes direct long-term applications, its role as a beta emitter within the Thorium-232 decay series and its utility in y-spectroscopy make it a subject of ongoing academic and research interest.[1] The detailed experimental protocols for its isolation underscore the complex challenges and innovative solutions developed in the field of isotope separation, providing a continuous source of this important radionuclide for further study.

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